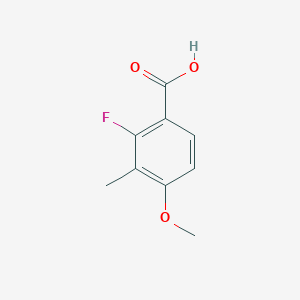![molecular formula C6H3ClN4O B14760320 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and a nitroso group at the 7-position of the pyrimidine ring imparts unique chemical properties to this compound. It is a white crystalline solid, soluble in organic solvents, and has diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol, followed by chlorination to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound can participate in nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: The nitroso group can undergo redox reactions, leading to the formation of different functional groups.
Functional Group Transformations: The pyrimidine and chloro substituents allow for further derivatization, enabling the synthesis of complex organic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper mediators, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of polar solvents such as dimethyl sulfoxide (DMSO) and ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine has significant applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Organic Synthesis: The compound’s unique structure makes it valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates.
Materials Science: Its electronic properties and compatibility with existing materials make it an attractive candidate for developing novel materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. By inhibiting kinase activity, it interferes with signal transduction pathways involved in cell division and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the nitroso group but shares the core structure and is used in the synthesis of kinase inhibitors.
4-Aminopyrrolo[2,3-d]pyrimidine: Contains an amino group instead of a nitroso group and has shown antitubercular activity.
Uniqueness
The presence of the nitroso group in 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine imparts unique redox properties, making it distinct from its analogs
Properties
Molecular Formula |
C6H3ClN4O |
|---|---|
Molecular Weight |
182.57 g/mol |
IUPAC Name |
4-chloro-7-nitrosopyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H3ClN4O/c7-5-4-1-2-11(10-12)6(4)9-3-8-5/h1-3H |
InChI Key |
SRBJJYQYYXOWCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14760248.png)
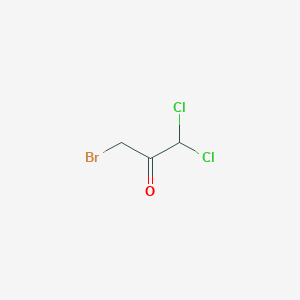
![5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione](/img/structure/B14760258.png)
![3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane](/img/structure/B14760260.png)

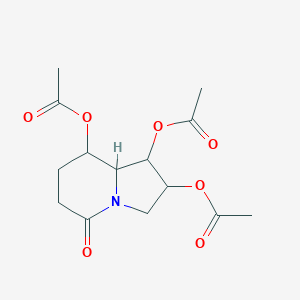
![5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14760280.png)
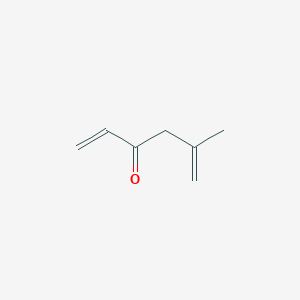


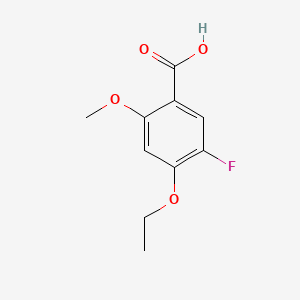
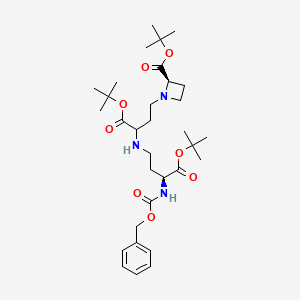
![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)
